![molecular formula C13H14N4O4 B11711547 N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11711547.png)
N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
The synthesis of N’-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-oxopiperidine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Analyse Chemischer Reaktionen
N’-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its biological activity.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide can be compared with other Schiff bases such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the nitro group in N’-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide makes it unique and potentially more reactive in certain chemical and biological contexts.
Eigenschaften
Molekularformel |
C13H14N4O4 |
|---|---|
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-2-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C13H14N4O4/c18-12-10(5-3-7-14-12)13(19)16-15-8-9-4-1-2-6-11(9)17(20)21/h1-2,4,6,8,10H,3,5,7H2,(H,14,18)(H,16,19)/b15-8+ |
InChI-Schlüssel |
LNAXUMSKTURYFS-OVCLIPMQSA-N |
Isomerische SMILES |
C1CC(C(=O)NC1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
C1CC(C(=O)NC1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Löslichkeit |
26 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B11711467.png)
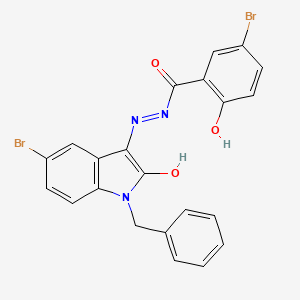
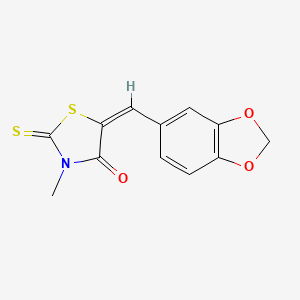
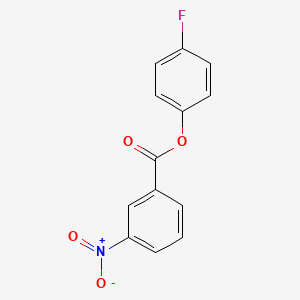
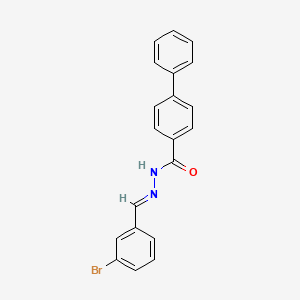
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11711496.png)
![1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)
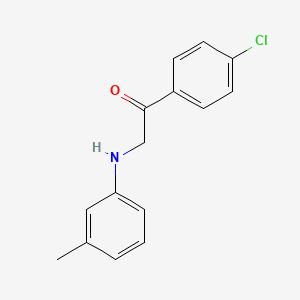
![2-phenyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711517.png)
![N-(2,4-Dinitrophenyl)-4-(2-{4-[(2,4-dinitrophenyl)carbamoyl]phenyl}-1,1,1,3,3,3-hexafluoropropan-2-YL)benzamide](/img/structure/B11711519.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11711525.png)


![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)
